

In-Depth Technical Guide: 5-Bromo-3-fluorobenzene-1,2-diamine

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Compound of Interest

Compound Name: 5-Bromo-3-fluorobenzene-1,2-diamine

Cat. No.: B1271538

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-3-fluorobenzene-1,2-diamine**, a key building block in contemporary drug discovery and material science. This document details its chemical identity, synthesis, and potential applications, with a focus on its emerging role in the development of targeted protein degraders.

Chemical Identity and Synonyms

5-Bromo-3-fluorobenzene-1,2-diamine is an aromatic diamine with the chemical formula $C_6H_6BrFN_2$ and a molecular weight of approximately 205.03 g/mol. [\[1\]](#)[\[2\]](#) It is crucial for researchers to be aware of its various synonyms to ensure comprehensive literature and database searches.

Table 1: Synonyms and Identifiers for **5-Bromo-3-fluorobenzene-1,2-diamine**[\[2\]](#)[\[3\]](#)[\[4\]](#)

Identifier Type	Identifier
Systematic Name	5-Bromo-3-fluorobenzene-1,2-diamine
CAS Number	517920-69-3
MDL Number	MFCD03094270
Other Names	5-Bromo-2,3-diaminofluorobenzene
1,2-Benzenediamine, 5-bromo-3-fluoro-	
5-Bromo-3-fluoro-benzene-1,2-diamine	
5-Bromo-3-fluorophenylene-1,2-diamine	
InChI	InChI=1S/C6H6BrFN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2
InChI Key	OZKZRRLKJAXHQA-UHFFFAOYSA-N

Physicochemical Properties

This compound is typically a solid at room temperature and is classified as a protein degrader building block.[\[1\]](#)[\[2\]](#) While detailed experimental data for this specific molecule is not widely published, its structural analogues provide insights into its chemical behavior.

Table 2: Physicochemical Data of **5-Bromo-3-fluorobenzene-1,2-diamine**

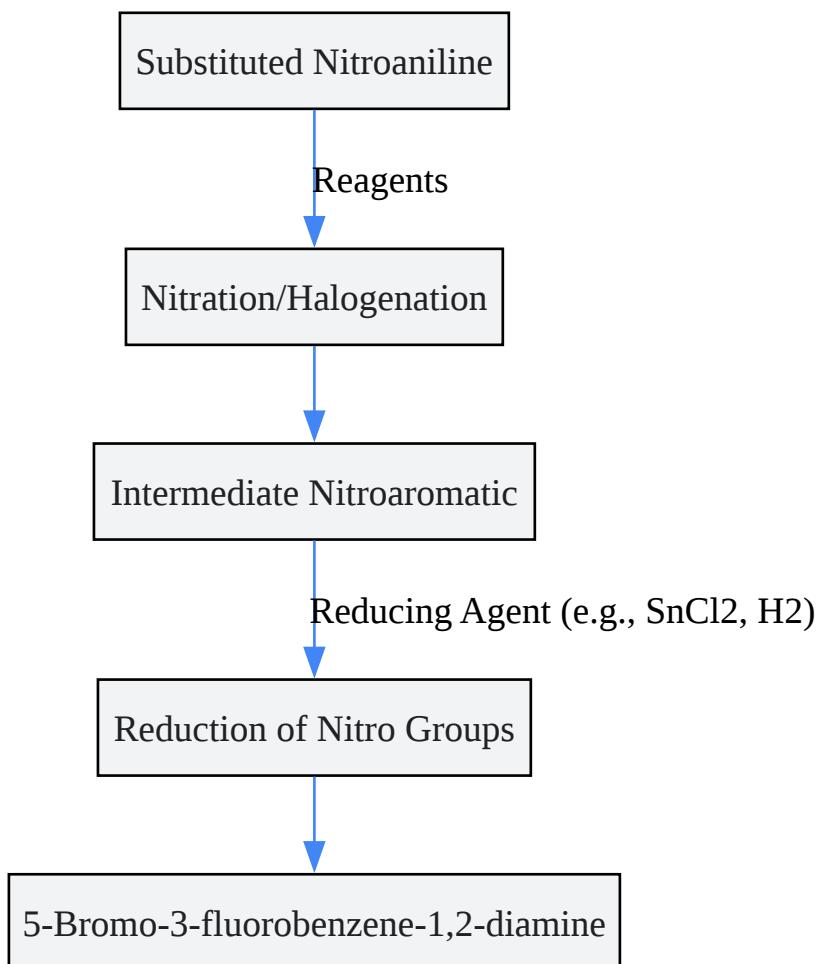
Property	Value	Source
Molecular Formula	C ₆ H ₆ BrFN ₂	[1] [2]
Molecular Weight	205.03 g/mol	[1]
Appearance	Solid	[2]
Purity	Typically ≥98%	[1] [4]

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of **5-Bromo-3-fluorobenzene-1,2-diamine** is not readily available in published literature. However, based on the synthesis of structurally related compounds, a plausible synthetic route can be proposed. The synthesis of similar halogenated and fluorinated aromatic compounds often involves a multi-step process starting from a commercially available aniline derivative. A general approach would likely involve diazotization followed by a Sandmeyer-type reaction.

For instance, the preparation of 5-bromo-1,3-dichloro-2-fluorobenzene from 3,5-dichloro-4-fluoroaniline proceeds via a tubular diazotization reaction to form a diazonium salt intermediate. This intermediate is then reacted with cuprous bromide in hydrobromic acid.^[5] A similar strategy could be envisioned for the synthesis of **5-Bromo-3-fluorobenzene-1,2-diamine**, likely starting from a suitably substituted nitroaniline and involving reduction of the nitro groups to amines at a late stage.

Proposed Synthetic Workflow:



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Caption: Proposed general synthetic workflow for **5-Bromo-3-fluorobenzene-1,2-diamine**.

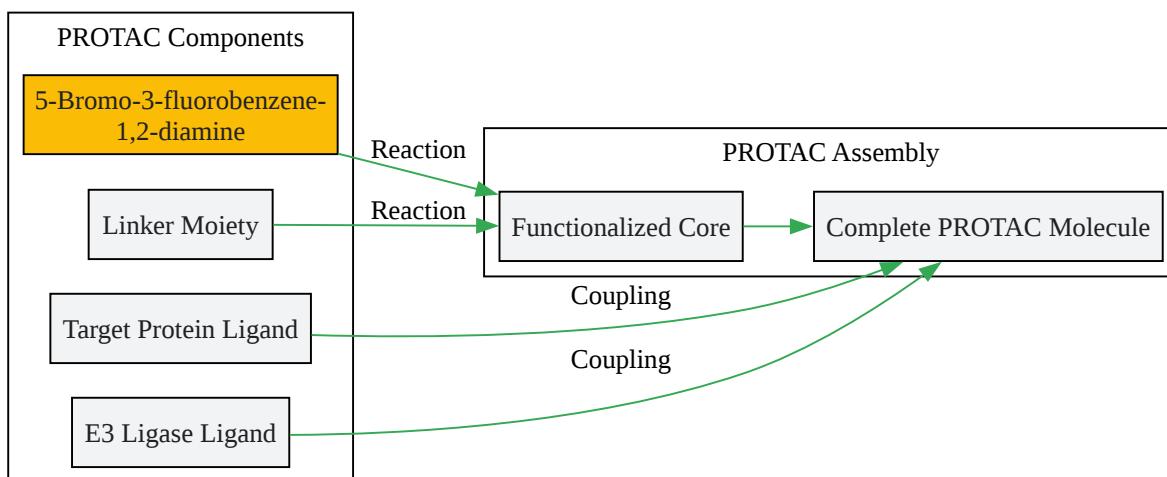
Applications in Drug Discovery and Development

The primary application of **5-Bromo-3-fluorobenzene-1,2-diamine** in the pharmaceutical industry is as a building block for the synthesis of more complex molecules, particularly in the burgeoning field of targeted protein degradation.[4]

PROTACs (Proteolysis Targeting Chimeras)

This compound is designated as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The diamine functionality of **5-Bromo-3-fluorobenzene-1,2-diamine** can serve as a key anchor point for linking to either the target protein ligand or the E3 ligase ligand.

Logical Relationship in PROTAC Assembly:

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Caption: Logical workflow for the incorporation of the diamine into a PROTAC molecule.

Kinase Inhibitors

Aromatic diamines are also common scaffolds in the development of kinase inhibitors.^{[7][8]} The structural features of **5-Bromo-3-fluorobenzene-1,2-diamine** make it a candidate for the synthesis of novel inhibitors targeting various protein kinases involved in signaling pathways implicated in diseases such as cancer.^{[9][10]} The bromine and fluorine atoms can be leveraged to fine-tune binding affinity and pharmacokinetic properties.

Conclusion

5-Bromo-3-fluorobenzene-1,2-diamine is a valuable and versatile chemical intermediate with significant potential in drug discovery, particularly in the design and synthesis of PROTACs and kinase inhibitors. While detailed public data on its synthesis and spectral characteristics are limited, its structural features and classification as a protein degrader building block highlight its importance for researchers and scientists in the field of medicinal chemistry and drug development. Further research into its synthesis and applications is warranted to fully exploit its potential in developing next-generation therapeutics.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Bromo-3-fluorobenzene-1,2-diamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271538#synonyms-for-5-bromo-3-fluorobenzene-1-2-diamine]

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